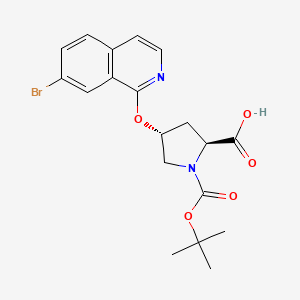

(2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

X-ray Crystallographic Characterization of Pyrrolidine-Isoquinoline Hybrid Architecture

Crystallographic analysis of pyrrolidine-isoquinoline hybrid compounds reveals distinctive structural features that define their three-dimensional architecture. The pyrrolidine ring system in these compounds typically adopts an envelope conformation, with significant puckering parameters that influence the overall molecular geometry. In related dispiro compounds containing pyrrolidine and isoquinoline moieties, the cyclohexanone ring of the isoquinoline unit demonstrates a distorted envelope conformation with puckering parameters of Q = 0.500 (2) Å, θ = 63.7 (2)°, and φ = 308.9 (3)°.

The crystallographic data for similar pyrrolidine-containing compounds shows that the mean planes of various ring systems maintain specific dihedral angles. In documented structures, the mean planes of the indoline ring system, chlorobenzene ring, and isoquinoline ring system are inclined to the mean plane of the central pyrrolidine ring by 87.95 (11)°, 71.01 (12)°, and 88.81 (10)°, respectively. These angular relationships are crucial for understanding the spatial arrangement of the hybrid architecture.

The molecular formula for the closely related compound (4R)-4-[(7-bromoisoquinolin-1-yl)oxy]-L-proline demonstrates a molecular weight of 337.17 g/mol with the composition C14H13BrN2O3. The structural connectivity involves the isoquinoline moiety linked through position 1 to the pyrrolidine ring via an ether oxygen bridge, creating a rigid framework that constrains molecular flexibility.

Crystallographic studies of isoquinoline derivatives indicate that the iodo or bromo substituents typically deviate slightly from the isoquinoline plane. In documented structures, such deviations range from 0.163 (1) Å, suggesting minimal distortion of the aromatic system. The bromoisoquinoline component maintains planar geometry with typical carbon-bromine bond lengths of approximately 1.889 (3) to 1.901 (3) Å and bromine-carbon-carbon bond angles varying from 117.6 (2)° to 120.2 (2)°.

Conformational Analysis of tert-Butoxycarbonyl-Protected Proline Derivatives

The tert-butoxycarbonyl protecting group significantly influences the conformational preferences of proline derivatives through both steric and electronic effects. Structural analysis reveals that the tert-butoxycarbonyl-amino group adopts both cis and trans conformations in crystalline environments, contrasting with the strong trans preference observed in typical peptide bonds. The cis urethane conformation is particularly favored in compounds containing tertiary nitrogen atoms, such as tert-butoxycarbonyl-proline derivatives, or in structures stabilized by strong intermolecular interactions.

Conformational energy computations on tert-butoxycarbonyl-amino acid derivatives indicate that the trans and cis conformations of the urethane amide bond possess nearly equal energies, even for amino acids other than proline. This energetic similarity contrasts sharply with conventional peptide bonds, where the trans conformation demonstrates significantly lower energy. The computed increase in cis content for tert-butoxycarbonyl-amino acid derivatives compared to corresponding acetyl derivatives aligns with observed distributions in crystal structures and nuclear magnetic resonance studies in solution.

The pyrrolidine ring conformation in tert-butoxycarbonyl-protected derivatives typically exhibits an envelope conformation with specific puckering characteristics. In documented structures, the five-membered pyrrolidine ring maintains dihedral angles between the carboxyl group plane and the pyrrolidine ring of approximately 59.50 (3)°, while the methoxy group maintains a dihedral angle of 62.02 (1)°. These angular relationships reflect the conformational constraints imposed by the protecting group and substituent interactions.

The endo and exo conformational states of proline derivatives are significantly influenced by substituent effects and electronic factors. In fluorinated proline derivatives, the 4,4-difluoro substitution pattern favors approximately 78% cis-conformers, demonstrating the profound impact of electronic substituents on conformational equilibria. The conformation selectivity manifests in fluorine-19 nuclear magnetic resonance spectra, providing a powerful analytical tool for studying isomerization processes in peptides and proteins.

Crystallographic analysis of tert-butoxycarbonyl-4-methoxypyrrolidine-2-carboxylic acid reveals intermolecular hydrogen bonding patterns that stabilize the crystal packing. The molecules form chains through intermolecular oxygen-hydrogen oxygen hydrogen bonds, with each molecule serving as both donor and acceptor for two hydrogen bonds. This hydrogen bonding network contributes significantly to the overall stability of the crystalline arrangement.

Electronic Effects of 7-Bromo Substituent on Isoquinoline π-Stacking Interactions

The 7-bromo substituent on the isoquinoline ring system introduces significant electronic modifications that influence π-stacking interactions and molecular recognition properties. Halogen substituents, particularly bromine, participate in various non-covalent interactions including halogen bonding, carbon-hydrogen halogen contacts, and modified π-stacking arrangements. Computational studies of bromobenzene clusters have identified multiple binding motifs, including π-stacked structures with different orientations of the bromine atoms, T-shaped structures, and halogen-bonded complexes with binding energies ranging from -6 to -24 kilojoules per mol.

The electronic properties of 7-bromoisoquinolin-1-ol, a key structural component, demonstrate the electron-withdrawing nature of the bromine substituent. The compound exhibits specific hazard classifications including skin irritation, eye damage, and respiratory irritation, reflecting the enhanced reactivity associated with the halogenated aromatic system. The bromine substituent modifies the electron density distribution across the isoquinoline ring, affecting both electrophilic and nucleophilic reaction pathways.

Amide-heteroarene π-stacking interactions are significantly influenced by the electronic properties of ring substituents. Computational studies indicate that stronger amide-heteroarene π-stacking interactions occur when heteroarenes are more electron-deficient, conditions that are satisfied by the 7-bromo substitution pattern. The electron-withdrawing effect of bromine enhances the electron deficiency of the isoquinoline system, potentially strengthening interactions with electron-rich partners such as amide groups in biological systems.

Crystallographic studies of halogenated isoquinoline derivatives reveal specific geometric preferences for π-stacking arrangements. In 5,7-dibromo-8-methoxyquinoline structures, aromatic π-π stacking interactions demonstrate centroid-to-centroid distances of 3.7659 (19) Å. These distances are characteristic of favorable π-stacking interactions and suggest that the bromine substituent does not significantly disrupt the planarity required for effective π-overlap.

The molecular electrostatic potential surface of brominated isoquinolines shows regions of both positive and negative charge distribution that facilitate diverse intermolecular interactions. The bromine atom creates a region of positive electrostatic potential along the carbon-bromine bond extension, enabling halogen bonding interactions with electron-rich species. Simultaneously, the electron-withdrawing effect enhances the positive character of the aromatic ring system, promoting interactions with electron-dense partners.

Experimental studies using reversible-covalent inhibitors have demonstrated that electron-deficient heteroarenes, including those bearing halogen substituents, show enhanced binding affinity in biological systems where amide-heteroarene π-stacking occurs. The quantitative analysis of these interactions reveals binding constants that correlate with the electron-deficient character of the heteroarene, supporting the importance of electronic effects in molecular recognition processes.

| Electronic Parameter | Effect | Reference |

|---|---|---|

| π-Stacking Distance | 3.7659 Å | |

| Binding Energy Range | -6 to -24 kJ/mol | |

| Electron-Deficiency Enhancement | Increased Binding | |

| Halogen Bonding Capability | Positive σ-Hole |

Properties

IUPAC Name |

(2S,4R)-4-(7-bromoisoquinolin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O5/c1-19(2,3)27-18(25)22-10-13(9-15(22)17(23)24)26-16-14-8-12(20)5-4-11(14)6-7-21-16/h4-8,13,15H,9-10H2,1-3H3,(H,23,24)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKDRQLDANKKHX-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=NC=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC2=NC=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Activation

Boc Protection : The amino group is protected by tert-butoxycarbonyl to prevent side reactions during subsequent steps. This protection is typically introduced via reaction with di-tert-butyl dicarbonate under mild basic conditions.

Hydroxyl Activation : The 4-hydroxyl group is converted into a better leaving group or activated intermediate. This can be achieved by converting the hydroxyl into an alkoxide using strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi). The alkoxide then undergoes nucleophilic substitution with an appropriate electrophile.

Coupling with 7-Bromoisoquinoline

Formation of the Aryloxy Linkage : The 7-bromoisoquinoline moiety is introduced via nucleophilic substitution of the activated hydroxyl group. The alkoxide intermediate reacts with 7-bromoisoquinolin-1-yl chloride or a similar activated derivative under phase transfer catalysis conditions (e.g., using quaternary ammonium salts or polyethylene glycol as catalysts) to form the ether bond.

Phase Transfer Catalysis : This method facilitates the reaction between the hydrophilic alkoxide and the hydrophobic aryl halide in a biphasic system, improving yield and selectivity.

Coupling Reagents and Conditions

Reactions are commonly carried out in anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature to control reaction rates and minimize racemization.

Carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) or 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride are used in related peptide coupling steps, indicating their utility in activating carboxyl groups for amide bond formation, which may be analogous in protecting group manipulations in this synthesis.

Purification and Yield

The crude product is typically purified by extraction with aqueous acid and brine, drying over magnesium sulfate (MgSO4), filtration, and concentration under reduced pressure.

Further purification by silica gel column chromatography using appropriate eluents yields the pure compound.

Yields for similar Boc-protected pyrrolidine derivatives range from moderate to high (36% to 96%), depending on reaction conditions and purification methods.

Summary of Key Reaction Parameters

Detailed Research Findings

A patent (EP3015456A1) describes the use of strong bases like sodium hydride or n-butyllithium to generate alkoxide intermediates from hydroxyl groups on pyrrolidine derivatives, which then react with aryl halides such as 7-bromoisoquinoline derivatives in the presence of phase transfer catalysts to form aryl ethers with retention of stereochemistry.

The Boc protecting group remains stable under these conditions, allowing selective functionalization at the hydroxyl position without affecting the amino group.

Reaction temperatures are carefully controlled to avoid racemization at the chiral centers, preserving the (2S,4R) configuration critical for biological activity.

The use of carbodiimide coupling agents in related steps demonstrates the importance of mild activation methods to maintain stereochemical integrity and high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the isoquinoline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active molecules. Specifically, the isoquinoline moiety is known for its pharmacological properties, including anti-cancer and anti-inflammatory effects.

Drug Design

Research has focused on the modification of this compound to enhance its efficacy and selectivity against specific biological targets. The incorporation of the bromoisoquinoline group is particularly relevant for developing inhibitors that target kinases or other enzymes implicated in disease pathways.

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex structures that may have enhanced biological activities. For instance, derivatives of this compound have shown promise in synthesizing novel anti-cancer agents.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of (2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The research demonstrated that certain modifications increased cytotoxicity against various cancer cell lines. The bromo substituent was critical for enhancing interaction with the target protein involved in cell proliferation pathways.

Case Study 2: Enzyme Inhibition

In another study, researchers synthesized a series of compounds based on this pyrrolidine derivative to evaluate their inhibitory effects on specific enzymes linked to metabolic disorders. The results indicated that some derivatives exhibited significant inhibition, suggesting potential applications in treating conditions like diabetes or obesity.

Data Table: Summary of Key Findings

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anti-Cancer Activity | Enhanced cytotoxicity in modified derivatives |

| Biochemical Journal | Enzyme Inhibition | Significant inhibition of enzymes linked to metabolic disorders |

Mechanism of Action

The mechanism of action of (2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Halogen and Substituent Variations on the Isoquinoline Ring

Key Observations :

Pyrrolidine Core Modifications

Key Observations :

Key Observations :

Biological Activity

(2S,4R)-4-((7-Bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula and has a molecular weight of approximately 420.32 g/mol. The presence of the bromoisoquinoline moiety is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity against ionotropic glutamate receptors, particularly NMDA receptors. The introduction of halogen substituents, such as bromine, can enhance binding affinity and selectivity for these receptors, which are crucial in various neurological processes .

Structure-Activity Relationship (SAR)

A recent study highlighted the importance of substituents on the pyrrolidine ring in modulating biological activity. Variations in the 5' position of similar compounds led to significant changes in NMDA receptor selectivity and potency. For instance, compounds with bromo and chloro substituents showed enhanced binding affinities with IC50 values below 200 nM .

Study 1: NMDA Receptor Antagonism

In a comparative study, several analogs of pyrrolidine derivatives were synthesized and tested for their NMDA receptor antagonism. The compound exhibited a significant preference for the GluN1/GluN2A subtype over GluN1/GluN2B, with an IC50 value reported at 0.62 μM, indicating potent antagonistic properties .

| Compound | IC50 (μM) | Receptor Selectivity |

|---|---|---|

| (2S,4R)-Pyrrolidine | 0.62 | GluN1/GluN2A |

| Analog A | 0.87 | GluK3 |

| Analog B | 17 | Native NMDA |

Study 2: Anticancer Activity

Another study explored the compound's potential as an adjunct therapy in cancer treatment. It was found to enhance the efficacy of sorafenib in vitro, suggesting a synergistic effect that may be attributed to its action on glutamate receptors involved in tumor growth regulation .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Its stability in physiological conditions allows for sustained release and prolonged action at target sites.

Q & A

Basic: What are the recommended synthetic routes for preparing (2S,4R)-4-((7-bromoisoquinolin-1-yl)oxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

The synthesis of this compound typically involves:

Stereoselective pyrrolidine ring formation : Use (2S,4R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid as a chiral scaffold. Protect the carboxylic acid group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Functionalization at the 4-position : Introduce the 7-bromoisoquinolin-1-yloxy group via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, ensuring retention of stereochemistry .

Purification : Use column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization to isolate the product. Yields can vary (e.g., 50–70%) depending on reaction optimization .

Basic: How can the stereochemical integrity of the (2S,4R) configuration be confirmed post-synthesis?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the spatial arrangement, as demonstrated for structurally analogous pyrrolidine derivatives .

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for related Boc-protected pyrrolidine carboxylic acids (e.g., [α]D = +15° to +25° in methanol) .

Advanced: How should researchers address instability of the 7-bromoisoquinoline moiety during reactions?

Methodological Answer:

- Protect reactive sites : Bromine in isoquinoline can undergo unintended substitution. Use inert atmospheres (N2/Ar) and dry solvents to minimize hydrolysis .

- Temperature control : Maintain reactions below 60°C to prevent decomposition. For SNAr reactions, use polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K2CO3) .

- Monitor degradation : Track byproducts via LC-MS or TLC. If degradation occurs, consider alternative coupling strategies (e.g., Pd-catalyzed cross-coupling for aryl ether formation) .

Advanced: What analytical techniques are critical for assessing purity and structural fidelity?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C19H20BrN3O5 requires [M+H]+ at m/z 466.0521) .

- Multinuclear NMR :

- HPLC-DAD/UV : Use a C18 column with acetonitrile/water gradients to detect impurities (<0.5% area) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard identification : Based on analogs, this compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent Boc-group cleavage .

Advanced: How can researchers resolve contradictions in reported reactivity of the tert-butoxycarbonyl group?

Methodological Answer:

- Context-dependent stability : The Boc group is stable under basic conditions but cleaves under acidic (e.g., TFA) or high-temperature conditions. If unexpected deprotection occurs, verify reaction pH and temperature .

- Alternative protecting groups : If Boc proves unsuitable, consider Fmoc (base-labile) or Cbz (hydrogenolysis-stable) for pyrrolidine protection .

Advanced: What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

- Chiral auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to enforce (2S,4R) configuration during ring closure .

- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for stereocontrol .

- Crystallization-induced dynamic resolution : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to enhance ee >99% .

Basic: How should researchers design stability studies for this compound under varying pH conditions?

Methodological Answer:

- Buffer systems : Prepare solutions at pH 2 (HCl), 7.4 (phosphate buffer), and 10 (borate buffer). Incubate at 25°C/40°C for 24–72 hours .

- Analysis : Monitor degradation via HPLC-MS. Key degradation products may include de-brominated isoquinoline or Boc-cleaved intermediates .

- Kinetic modeling : Calculate half-life (t1/2) and activation energy (Ea) using Arrhenius plots to predict shelf-life .

Advanced: What computational methods support conformational analysis of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to study pyrrolidine ring puckering and isoquinoline orientation .

- Density functional theory (DFT) : Calculate energy barriers for rotation around the C–O bond linking pyrrolidine and isoquinoline (B3LYP/6-31G* basis set) .

- Docking studies : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina .

Basic: How to troubleshoot low yields in the Mitsunobu reaction for introducing the 7-bromoisoquinoline group?

Methodological Answer:

- Reagent stoichiometry : Ensure 1.2 equivalents of DIAD (diisopropyl azodicarboxylate) and PPh3 relative to the alcohol nucleophile .

- Solvent choice : Use anhydrous THF or DCM for optimal reactivity. Avoid DMF, which may quench the reaction .

- Workup : Remove triphenylphosphine oxide byproducts via silica gel chromatography or aqueous washes (1M NaOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.